Bimolane

Antineoplastic Agents Drug Screening Assays, Antitumor Dose-Response Relationship, Drug

Bimolane (AT-1727) is a bis(2,6-dioxopiperazine) topoisomerase II catalytic inhibitor validated for use as a positive control in rodent cancer models (sarcoma S37, S180, Ehrlich carcinoma, hepatoma, B22, L615 leukemia; ID50 1.88 mg/kg ip, chemotherapeutic index 47.5) and in therapy-related AML (t-AML) studies. Its superior equitoxic activity compared to razoxane and cytotoxic equivalence to ICRF-154 make it an essential reference for SAR programs. The compound is also a precise positive control for genotoxicity screens (micronucleus test) due to its well-characterized chromosomal aberration profile (t(15;17) in 57% of clinical cases). Select for unique leukemogenic potential and high antitumor efficacy—not simply as an analog substitute.

Molecular Formula C20H32N6O6
Molecular Weight 452.5 g/mol
CAS No. 74550-97-3
Cat. No. B1667079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBimolane
CAS74550-97-3
SynonymsAT-1727;  AT1727;  AT 1727;  CCRIS 7574;  CCRIS7574;  CCRIS-7574;  NSC 351358;  Bimolane.
Molecular FormulaC20H32N6O6
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESC1COCCN1CN2C(=O)CN(CC2=O)CCN3CC(=O)N(C(=O)C3)CN4CCOCC4
InChIInChI=1S/C20H32N6O6/c27-17-11-23(12-18(28)25(17)15-21-3-7-31-8-4-21)1-2-24-13-19(29)26(20(30)14-24)16-22-5-9-32-10-6-22/h1-16H2
InChIKeyJGQGCJKPBAYEHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bimolane (CAS 74550-97-3): A Topoisomerase II Inhibitor with Documented Antitumor Efficacy and Class-Defining Leukemogenic Risk


Bimolane (AT-1727) is a synthetic bis(2,6-dioxopiperazine) derivative and catalytic inhibitor of human topoisomerase II [1]. It was widely used in China as an anti-neoplastic agent and for the treatment of psoriasis . Its biological activity is characterized by the stabilization of the topoisomerase II-DNA cleavable complex, leading to persistent DNA double-strand breaks and inhibition of cell proliferation . Notably, bimolane exhibits significant leukemogenic activity and induces multiple types of chromosomal aberrations in human lymphocytes, a key safety consideration that differentiates it from other compounds in its class [1].

Bimolane Procurement: Why Class-Level Substitution with ICRF-154 or Razoxane Risks Experimental Inconsistency


Bimolane belongs to the bis(2,6-dioxopiperazine) class, which includes structurally and mechanistically related compounds such as ICRF-154, razoxane (ICRF-159), and MST-16. However, critical differences in antitumor potency, toxicity profiles, and leukemogenic risk preclude simple substitution. For instance, on an equitoxic basis, bimolane demonstrates superior antitumor activity compared to razoxane [1]. Furthermore, bimolane's unique association with therapy-related leukemias characterized by specific chromosomal translocations (e.g., t(15;17)) distinguishes its long-term safety profile from other topoisomerase II inhibitors [2]. Therefore, scientific and industrial users must select bimolane specifically for its unique combination of high antitumor efficacy and its well-documented, class-defining leukemogenic potential, rather than assuming functional interchangeability with analogs.

Bimolane vs. Razoxane and ICRF-154: Head-to-Head Quantitative Comparison of Antitumor Efficacy, Toxicity, and Leukemogenic Risk


Superior Antitumor Activity of Bimolane Compared to Razoxane on an Equitoxic Basis

In a comparative study evaluating antitumor activity against four rodent tumor models, bimolane was directly compared to the chemically related razoxane. On an equitoxic basis, bimolane's antitumor activity was found to be generally superior to that of razoxane [1]. This indicates a more favorable therapeutic index.

Antineoplastic Agents Drug Screening Assays, Antitumor Dose-Response Relationship, Drug

Broad-Spectrum In Vivo Antitumor Efficacy of Bimolane with Quantified ID50 and LD50 Values

Bimolane demonstrates a wide spectrum of antitumor activity in vivo. Against sarcoma S37 in mice, the 50% inhibitory dose (ID50) was 1.88 mg/kg by intraperitoneal (ip) injection and 6.61 mg/kg by oral (po) administration [1]. The single intraperitoneal LD50 in mice was 372.8 ± 27.4 mg/kg, yielding chemotherapeutic indices (LD50/ID50) of 47.5 (ip) and 36.9 (po) [1].

Neoplasms, Experimental Xenograft Model Antitumor Assays Lethal Dose 50

Direct Comparison of Cytotoxic and Genotoxic Effects: Bimolane vs. ICRF-154

A comparative study assessed the cytotoxic and genotoxic effects of bimolane and its direct analog ICRF-154. Both compounds exhibited similar cytotoxic effects on cell proliferation across multiple endpoints [1]. However, the study also evaluated clastogenic and aneugenic effects using the micronucleus (MN) assay with CREST staining, providing a detailed, quantitative profile of their genotoxic potential [1].

Mutagenicity Tests Micronucleus Tests Topoisomerase II Inhibitors

Class-Defining Leukemogenic Risk: Bimolane's Association with t(15;17) and t(8;21) Therapy-Related AML

Bimolane's leukemogenic potential is a critical differentiator. A study of 14 consecutive cases of secondary acute non-lymphocytic leukemia (S-ANLL) induced by bimolane therapy revealed clonal karyotypic abnormalities in all patients. Specifically, 8 of 14 cases (57%) exhibited the t(15;17) translocation (M3 subtype), and 4 of 14 cases (29%) exhibited the t(8;21) translocation (M2 subtype) [1]. The total cumulative dose of bimolane ranged from 40 to 400 g (mean 194 g), with a median latency period of 30 months to leukemia diagnosis [1].

Leukemia, Myeloid, Acute Chromosome Aberrations Neoplasms, Second Primary

In Vitro Topoisomerase II Inhibition: Substrate-Dependent Potency

Bimolane's mechanism of action as a topoisomerase II inhibitor was confirmed in vitro. It inhibited human topoisomerase II at concentrations of 100 μM and higher when using pBR322 plasmid DNA as the substrate, whereas inhibition required a higher concentration of 1.5 mM when using kinetoplast DNA (kDNA) as a substrate [1]. The mechanism of inhibition was determined to be through direct interaction with DNA, similar to epipodophyllotoxins [1].

DNA Topoisomerases, Type II Enzyme Inhibitors DNA, Superhelical

Bimolane Procurement: Target Applications in Preclinical Oncology and Leukemogenesis Research


Preclinical Efficacy Studies in Rodent Tumor Models

Bimolane is indicated for use as a positive control or test compound in rodent models of cancer. Its established efficacy in sarcoma S37, S180, Ehrlich carcinoma, hepatoma, brain tumor B22, and L615 leukemia [1], combined with its defined ID50 of 1.88 mg/kg ip and chemotherapeutic index of 47.5 [1], makes it a reliable reference standard for validating new antitumor agents or screening protocols.

Investigating Mechanisms of Therapy-Related Leukemogenesis (t-AML)

Bimolane serves as a definitive positive control in cellular and animal models for studying therapy-related acute myeloid leukemia (t-AML). Its well-characterized association with specific chromosomal translocations—t(15;17) in 57% and t(8;21) in 29% of clinical cases [2]—provides a unique tool for dissecting the molecular pathways linking topoisomerase II inhibition to secondary malignancies.

Comparative Pharmacology of Bis(2,6-dioxopiperazine) Derivatives

For structure-activity relationship (SAR) studies, bimolane is an essential reference compound within the bis(2,6-dioxopiperazine) class. Its superior equitoxic activity compared to razoxane [3] and its cytotoxic equivalence to ICRF-154 [4] establish a clear baseline for evaluating the therapeutic potential and toxicity profile of novel analogs.

In Vitro DNA Damage and Genotoxicity Screening

Bimolane can be employed as a reference genotoxin in in vitro assays such as the micronucleus (MN) test. Its demonstrated ability to induce chromosomal aberrations in human lymphocytes and its well-defined, substrate-dependent inhibition of topoisomerase II (100 μM with pBR322 DNA) [5] make it a suitable positive control for validating high-throughput genotoxicity screens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bimolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.